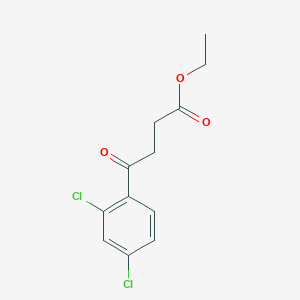

4-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

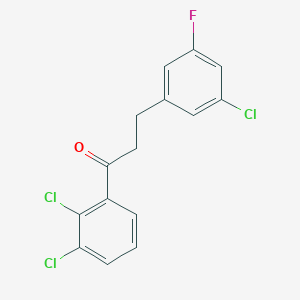

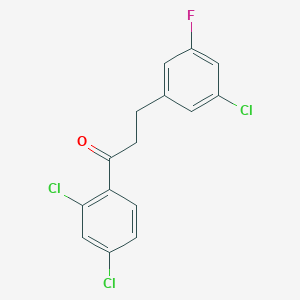

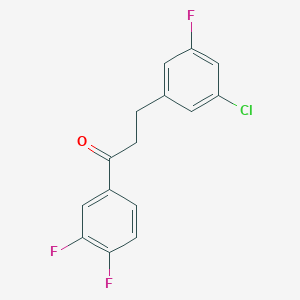

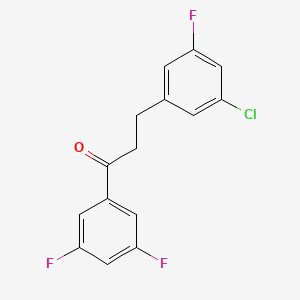

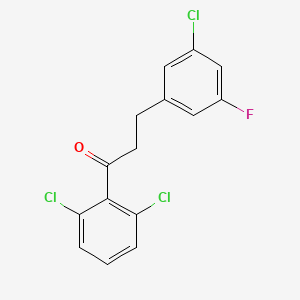

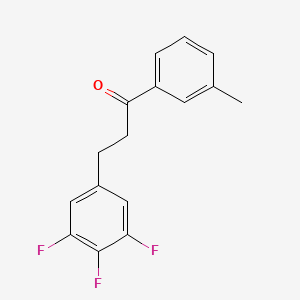

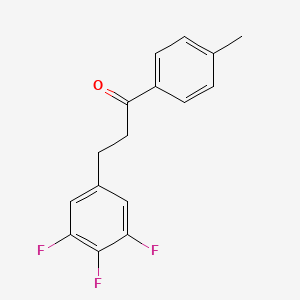

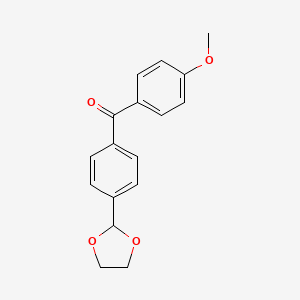

The compound “4-(1,3-Dioxolan-2-YL)-4’-methoxybenzophenone” is a benzophenone derivative. Benzophenones are a class of organic compounds with a ketone functional group bridging two phenyl rings . The 1,3-dioxolane group and the methoxy group are substituents on the phenyl rings .

Molecular Structure Analysis

The molecular structure of “4-(1,3-Dioxolan-2-YL)-4’-methoxybenzophenone” would consist of a central carbonyl group (C=O) attached to two phenyl rings. One of the phenyl rings would have a 1,3-dioxolane substituent, and the other would have a methoxy (OCH3) substituent .Applications De Recherche Scientifique

Asymmetric Synthesis

(Jung, Ho, & Kim, 2000) explored the use of a derivative of 4-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone in asymmetric synthesis. They synthesized a chiral auxiliary for the asymmetric creation of α-hydroxy esters, indicating its utility in producing chiral compounds.

Structural and Thermochemical Analysis

(Varfolomeev et al., 2010) conducted a detailed analysis of methoxyphenols, which include structures related to this compound. Their research encompassed thermochemical studies, revealing insights into the intermolecular and intramolecular hydrogen bonding in these compounds.

Phytochemical Applications

(Uddin et al., 2013) isolated and examined new phenolic compounds, including structures similar to this compound, from the stem wood of Sorbus lanata. Their work contributes to the understanding of natural sources and applications of these compounds.

Synthesis Techniques

(Li Bin-dong, 2005) focused on synthesizing 2-Hydroxy-4-methoxybenzophenone, a closely related compound, demonstrating the methods and conditions favorable for its production.

Analytical Method Development

(Tarazona, Chisvert, & Salvador, 2013) developed a new analytical method to determine benzophenone-3 and its metabolites in human serum. This demonstrates the relevance of these compounds in bioanalytical contexts.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

[4-(1,3-dioxolan-2-yl)phenyl]-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-19-15-8-6-13(7-9-15)16(18)12-2-4-14(5-3-12)17-20-10-11-21-17/h2-9,17H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCZPAIYUGFHOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645100 |

Source

|

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898759-90-5 |

Source

|

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.